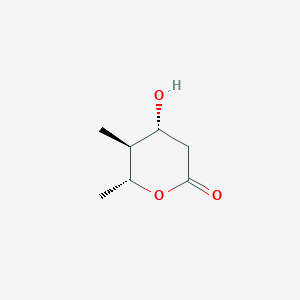
Prelactone V
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prelactone V is a naturally occurring compound that belongs to the class of lactones Lactones are cyclic esters that are commonly found in various natural products and exhibit a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Prelactone V has been achieved using a novel Chiron approach starting from d-glucose . The synthesis involves several key steps, including isopropylidene acetal formation, Tebbe olefination, Grignard reaction, Wittig olefination, selective mono deprotection of acetal using PMA/SiO2, hydrogenation, and anti-1,3-diol formation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes developed in laboratory settings can potentially be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
Prelactone V undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Prelactone V has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases.
Industry: this compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Prelactone V involves its interaction with specific molecular targets and pathways. While the exact molecular targets are still under investigation, it is believed that this compound exerts its effects by modulating key enzymes and signaling pathways involved in cellular processes. Further research is needed to fully elucidate the molecular mechanisms underlying its biological activities.
Comparison with Similar Compounds
Prelactone V can be compared with other similar compounds, such as:
Prelactone B: Another naturally occurring lactone with similar structural features.
Prelog–Djerassi lactonic acid: A degradation product of macrolide antibiotics with a δ-lactone backbone.
Mevinolin (lovastatin): A β-hydroxy-δ-lactone that inhibits HMG CoA reductase and lowers cholesterol levels.
This compound is unique due to its specific structural configuration and the synthetic routes developed for its preparation
Properties
CAS No. |
202072-83-1 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(4R,5S,6R)-4-hydroxy-5,6-dimethyloxan-2-one |
InChI |
InChI=1S/C7H12O3/c1-4-5(2)10-7(9)3-6(4)8/h4-6,8H,3H2,1-2H3/t4-,5-,6-/m1/s1 |
InChI Key |
RZRLGLZUMGBUIB-HSUXUTPPSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](OC(=O)C[C@H]1O)C |
Canonical SMILES |
CC1C(OC(=O)CC1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12572423.png)
![2-({1-[2-(4-Methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12572427.png)
![2-Oxabicyclo[4.2.0]octa-1(6),3,7-trien-5-one, 3,4,7,8-tetramethyl-](/img/structure/B12572450.png)
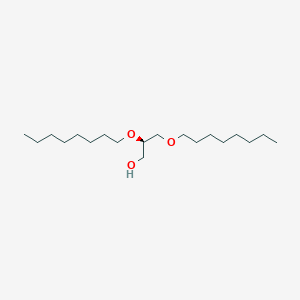
![2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane](/img/structure/B12572463.png)
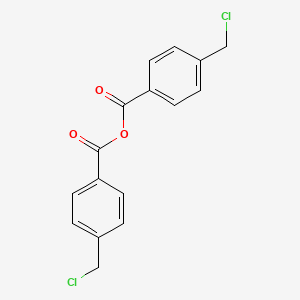
![Methyl 4-[2-(dimethylhydrazinylidene)ethyl]benzoate](/img/structure/B12572475.png)
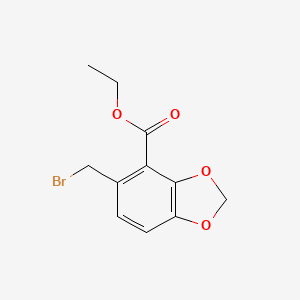

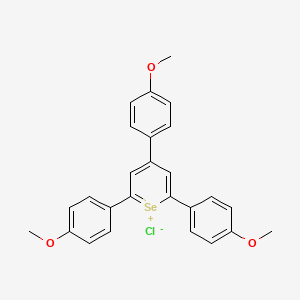
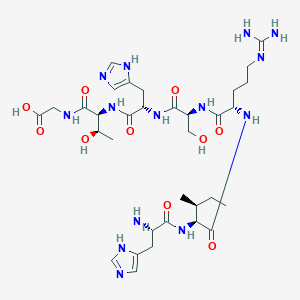
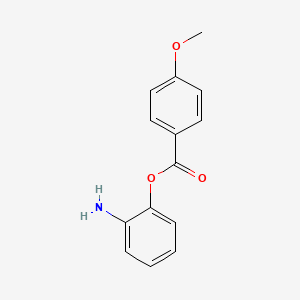
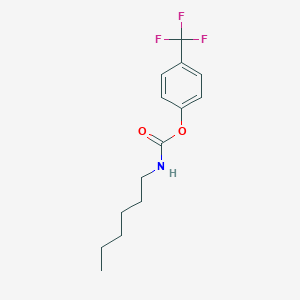
![4-[(2-Aminoethyl)peroxy]butan-1-amine](/img/structure/B12572492.png)
